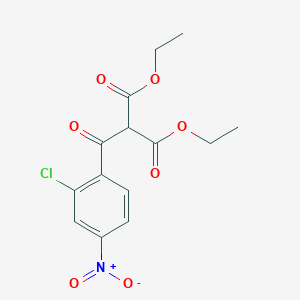![molecular formula C10H9F3O2 B1459270 1-[4-(2,2-Difluoroethoxy)-2-fluorophenyl]-ethanone CAS No. 1691758-79-8](/img/structure/B1459270.png)
1-[4-(2,2-Difluoroethoxy)-2-fluorophenyl]-ethanone
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of 1-[4-(2,2-Difluoroethoxy)-2-fluorophenyl]-ethanone consists of a phenyl ring attached to an ethanone group with a 2,2-difluoroethoxy and a fluorine atom attached to the phenyl ring. The exact 3D structure or conformation is not provided in the search results.Physical And Chemical Properties Analysis
This compound is a white solid substance that is insoluble in water but soluble in organic solvents. Its melting point is around 82°C, and its boiling point is about 315°C. The compound has a density of 1.35 g/cm³.Applications De Recherche Scientifique
Enantioselective Synthesis
A study focused on the enantioselective synthesis of (S)-(-)-1-(4-fluorophenyl)ethanol, an intermediate in the synthesis of CCR5 chemokine receptor antagonists which are protective against HIV infection. This research demonstrated the use of bioreduction methods involving Daucus carota cells to achieve high enantiomeric excess and yield, highlighting the potential for similar processes in the synthesis of related compounds (ChemChemTech, 2022).
Crystal Structure Analysis
Research on 1-(4-Fluorophenyl)-2-(phenylsulfonyl)ethanone detailed its crystal structure, indicating the planarity of the ethanone and fluorophenyl groups and their interactions within the crystal via weak hydrogen bonds. This study suggests the significance of structural analysis in understanding the molecular interactions and stability of similar compounds (Acta Crystallographica Section E: Structure Reports Online, 2012).
Fluorine-containing Compounds for Biological Activity
Another study synthesized 1-[2,4-Bis(4-fluorophenoxy)phenyl]ethanone in the quest for fluorine-containing compounds with enhanced biological activity. The orientation of fluorophenyl rings and their interactions were analyzed, suggesting the importance of fluorine in modifying biological activity (Acta Crystallographica Section E-structure Reports Online, 2007).
Molecular Docking and Activity Studies
The antimicrobial activity of novel compounds derived from 2-(4-fluorophenyl)-1-(2-hydroxy-4-methoxyphenyl)ethanone was evaluated, demonstrating the potential for creating effective antimicrobial agents through chemical synthesis and structure-activity relationship studies (Russian Journal of General Chemistry, 2018).
Safety and Hazards
The safety data sheet for a related compound, 1,2-Bis(2,2-difluoroethoxy)ethane, indicates that it may cause eye irritation and respiratory irritation . Users are advised to avoid breathing fumes, mist, spray, vapors, and to use only outdoors or in a well-ventilated area . Similar precautions might be applicable to 1-[4-(2,2-Difluoroethoxy)-2-fluorophenyl]-ethanone.
Propriétés
IUPAC Name |
1-[4-(2,2-difluoroethoxy)-2-fluorophenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O2/c1-6(14)8-3-2-7(4-9(8)11)15-5-10(12)13/h2-4,10H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKKTXISQRKVNIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)OCC(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



amine dihydrochloride](/img/structure/B1459190.png)

![5-Chloro-2-[2-(dimethylamino)ethoxy]benzoic acid hydrochloride](/img/structure/B1459192.png)
![2-[4-(Trifluoromethyl)piperidin-1-yl]acetic acid hydrochloride](/img/structure/B1459194.png)


![3-[(4-Chlorophenyl)sulfanyl]propane-1-sulfonyl chloride](/img/structure/B1459199.png)






